

what is odanacatib and how does it work

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Odanacatib

CAS No.: 603139-19-1

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Drug Profile and Development History

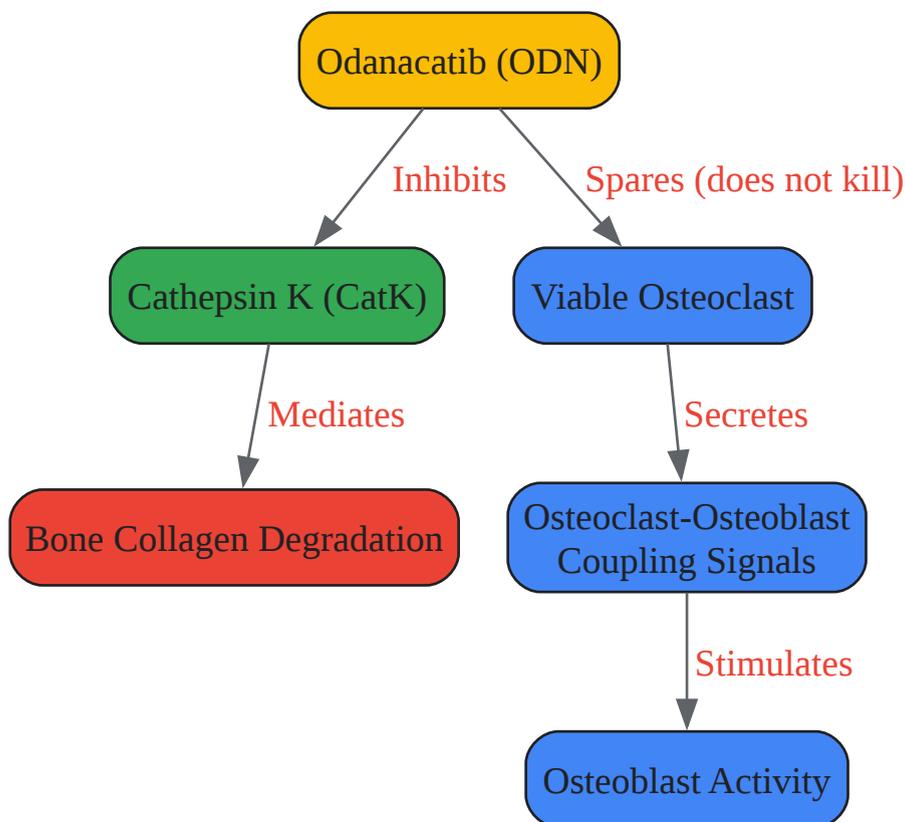
The table below summarizes the key characteristics of **Odanacatib**:

Property	Description
DrugBank ID	DB06670 [1]
Modality	Small Molecule [1]
Chemical Formula	$C_{25}H_{27}F_4N_3O_3S$ [1]
Molecular Weight	525.56 g/mol [1]
Mechanism of Action	Potent, selective, reversible inhibitor of Cathepsin K (CatK) [2] [3]
Development Status	Development discontinued after Phase III [1] [3]
Primary Reason for Discontinuation	Increased risk of stroke observed in the long-term Phase III trial (LOFT) [1] [3] [4]

Key Development Timeline: Despite highly promising efficacy data that led to the early termination of the Phase III Long-term **Odanacatib** Fracture Trial (LOFT) for robust fracture risk reduction, Merck discontinued its development in 2016 following the emergence of a significant safety signal [3] [5].

Mechanism of Action: Formation-Sparing Antiresorption

Odanacatib's mechanism represented a novel approach in osteoporosis treatment, designed to inhibit bone resorption while relatively preserving bone formation.



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Odanacatib spares osteoclasts to preserve bone formation coupling.

- **Target Engagement:** **Odanacatib** is a potent, selective, reversible non-covalent inhibitor of human Cathepsin K (CatK), with an IC_{50} of 0.2 nM [2] [3]. It exhibits high selectivity, being about 300-fold more selective for CatK than for Cathepsin S and over 1000-fold more selective than for Cathepsins B and L [3].
- **Role of Cathepsin K:** CatK is a cysteine protease abundantly expressed by osteoclasts [1] [2]. It is secreted into the resorption lacuna (an acidic compartment at the bone surface) and is the principal enzyme responsible for the degradation of demineralized type I collagen, the main organic component of the bone matrix [1] [2] [3].

- **The "Uncoupling" Hypothesis:** Unlike bisphosphonates and denosumab, which reduce osteoclast number and survival, **odanacatib** specifically inhibits the CatK enzyme's proteolytic activity [3]. This leaves the osteoclasts alive and potentially able to continue producing signaling molecules that couple bone resorption to bone formation. This "formation-sparing" effect was hypothesized to lead to a more favorable bone balance than traditional antiresorptives [3].

Clinical Pharmacology and Efficacy Data

The tables below summarize key pharmacokinetic and pharmacodynamic data from clinical studies.

Table 1: Key Pharmacokinetic Parameters (Following 50 mg Once Weekly at Steady State) [2]

Parameter	Value
Apparent Terminal Half-life ($t_{1/2}$)	84.8 - 94.7 hours [1] [2]
Time to Peak Concentration (T_{max})	Median 2-32 hours (Highly variable) [2]
Oral Bioavailability (50 mg fasted)	~30% (Increased with food) [1] [2]
Protein Binding	97.5% [1]
Primary Route of Elimination	Metabolism (mainly via CYP3A4) [1]
Primary Route of Excretion	Feces (74.5%) [1]

Table 2: Pharmacodynamic Effects on Bone Turnover Markers and BMD [2] [6] [4]

Parameter	Change with Odanacatib vs. Placebo
Bone Resorption Marker: uNTx/Cr	Decreased by ~50-68% [2] [4]
Bone Resorption Marker: sCTx	Decreased by ~60-77% [2] [4]
Bone Formation Marker: sP1NP	Decreased by ~16% (transient) [4]
Lumbar Spine BMD	Increased by ~5.6-11.9% over 2-5 years [6] [4]

Parameter	Change with Odanacatib vs. Placebo
Total Hip BMD	Increased by ~2.0-8.5% over 2-5 years [6] [4]

Insights for Drug Development

The **odanacatib** program offers critical lessons for researchers in the field:

- **Target Validation is Crucial:** The program strongly validated Cathepsin K as a high-value target for increasing BMD and reducing fracture risk, supported by human genetics (pseudoxanthoma elasticum) and clinical outcomes [3].
- **The Safety Hurdle for Chronic Therapies:** Despite excellent efficacy, a small but significant increase in the risk of a major adverse event like stroke proved unacceptable for a preventative therapy intended for long-term use in an elderly population [3]. This highlights the extremely high safety bar for chronic osteoporosis treatments.
- **The Challenge of On-Target Toxicity:** The increased stroke risk was potentially linked to the inhibition of CatK in non-skeletal tissues [3]. This underscores the difficulty of achieving tissue-specific effects for a target expressed in multiple organ systems and the importance of thorough off-target tissue investigation.

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To cite this document: Smolecule. [what is odanacatib and how does it work]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b549033#what-is-odanacatib-and-how-does-it-work>]

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